3,7-dinitro-10H-phenothiazine
Overview
Description
Synthesis Analysis
The synthesis of 3,7-dinitro-10H-phenothiazine involves various methods. One notable approach is the two-fold Buchwald–Hartwig coupling of 10-hexyl 3,7-dibromo-10H-phenothiazine with primary and secondary anilines and amines. This reaction yields the desired derivatives, which possess two reversible oxidations at low potentials and exhibit remarkable semiquinone formation constants .
Scientific Research Applications
Photovoltaic Applications
3,7-dinitro-10H-phenothiazine is a derivative of phenothiazine, which is frequently used in photovoltaic applications. A study by Buene et al. (2019) explored the use of various phenothiazine geometries in dye-sensitized solar cells. They investigated the impact of different substituents and positions on phenothiazine's photovoltaic performance, providing insights into optimizing these materials for solar energy applications.
Spectroscopic and Sensor Applications
The spectroscopic properties of phenothiazine derivatives, including those modified at the 3 and 3,7 positions, have been examined for potential sensor applications. Lin and Chang (2009) describe how these modifications can lead to intramolecular charge transfer and electronic rearrangement, making them suitable for fluorophore-switching and near-infrared sensor applications.
Synthesis and Structural Analysis
Swoboda et al. (2022) isolated unique structures from the phosphorylation reaction of 10H-phenothiazine, highlighting the diverse chemical properties and potential applications of these compounds. Their work emphasizes the importance of phenothiazine derivatives in various scientific research areas, including structural chemistry.
Photodynamic Therapy
Phenothiazines, including this compound derivatives, have been explored for their potential in photodynamic therapy. Wainwright et al. (1999) synthesized and characterized a series of phenothiazines for this purpose, contributing to the understanding of how these compounds can be used in medical treatments involving light.
Organic Photovoltaics and Nanotechnology
Phenothiazine compounds have applications in organic photovoltaics and nanotechnology. Santos et al. (2020) explored the photochemical properties of phenothiazine aggregates for oxidative catalysis and synthesis of gold nanoparticles, demonstrating their versatility in advanced material science.
Properties
IUPAC Name |
3,7-dinitro-10H-phenothiazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4S/c16-14(17)7-1-3-9-11(5-7)20-12-6-8(15(18)19)2-4-10(12)13-9/h1-6,13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSURCKZGJUTCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC3=C(N2)C=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402515 | |
Record name | 3,7-dinitro-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1747-90-6 | |
Record name | 3,7-dinitro-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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